α-Amylase Inhibition vs. Acarbose
Eriodictyol-7-O-neohesperidoside (neoeriocitrin) exhibits a 16.5-fold higher inhibitory potency against α-amylase compared to the clinical reference drug acarbose, establishing its unique efficacy profile as a carbohydrate-hydrolyzing enzyme inhibitor [1].
| Evidence Dimension | α-Amylase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.69 µM |
| Comparator Or Baseline | Acarbose, IC50 = 77.45 µM |
| Quantified Difference | 16.5-fold lower IC50 (greater potency) |
| Conditions | In vitro enzyme inhibition assay; Poncirus trifoliata juice-derived polyphenolic compounds; comparison to acarbose positive control. |
Why This Matters
This data directly informs procurement decisions for researchers developing hypoglycemic or antidiabetic functional ingredients, as eriodictyol-7-O-neohesperidoside demonstrates potency that cannot be approximated by using acarbose or other α-amylase inhibitors.
- [1] Tundis, R., Bonesi, M., Sicari, V., Pellicano, T. M., Tenuta, M. C., Leporini, M., Menichini, F., & Loizzo, M. R. (2016). Poncirus trifoliata (L.) Raf.: Chemical composition, antioxidant properties and hypoglycaemic activity via the inhibition of alpha-amylase and alpha-glucosidase enzymes. Journal of Functional Foods, 25, 477-485. View Source
